![molecular formula C8H6N2O2 B065391 Furo[2,3-C]pyridine-7-carboxamide CAS No. 190957-78-9](/img/structure/B65391.png)
Furo[2,3-C]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Furo[2,3-C]pyridine-7-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the common synthetic routes for Furo[2,3-C]pyridine-7-carboxamide derivatives?
Basic
this compound derivatives are typically synthesized via multi-step routes involving halogenated pyridine precursors and carboxamide functionalization. Key steps include:
- Cyclization reactions using furan or pyridine intermediates under controlled temperatures (e.g., 80–120°C) .
- Nucleophilic substitution to introduce the carboxamide group, often employing coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Example: A derivative with molecular formula C₈H₅NO₃ (MW: 163.13 g/mol) was synthesized using Pd-catalyzed cross-coupling .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
Basic
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.26 for a piperidine-substituted derivative) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for SAR studies .
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
Advanced
Contradictions often arise from assay variability or structural modifications. Methodological solutions include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structural Analysis : Compare substituent effects (e.g., halogen vs. methyl groups) using X-ray or computational docking to identify binding pocket interactions .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like IC₅₀ measurement protocols .
Q. What strategies are effective in optimizing the yield of this compound synthesis?
Advanced
Yield optimization involves:
- Solvent Selection : Use DMF or THF for improved solubility of intermediates .
- Catalyst Screening : Pd(PPh₃)₄ or CuI for cross-coupling steps, enhancing reaction efficiency .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
Example: A 7-chloro derivative achieved 85% yield via microwave-assisted synthesis at 100°C for 30 minutes .
Q. What are the key structural features influencing the reactivity of this compound?
Basic
Critical structural elements include:
- Furopyridine Core : Aromaticity and electron-withdrawing effects enhance electrophilic substitution at the 7-position .
- Carboxamide Group : Participates in hydrogen bonding with biological targets (e.g., HIV-1 reverse transcriptase) .
- Substituents : Halogens (Cl, Br) improve metabolic stability, while alkyl groups (e.g., ethyl) modulate lipophilicity .
Q. How can computational modeling be integrated into the design of this compound derivatives with enhanced bioactivity?
Advanced
Computational approaches include:
- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using AutoDock Vina .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify high-affinity candidates .
Q. What are the typical challenges in purifying this compound compounds?
Basic
Challenges and solutions:
- Low Solubility : Use mixed solvents (e.g., DCM/MeOH) for recrystallization .
- Byproduct Formation : Optimize gradient elution in HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
- Hydrolytic Sensitivity : Avoid aqueous workup for acid-labile derivatives; employ anhydrous Na₂SO₄ for drying .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound derivatives?
Advanced
- In Vitro :
- Microsomal Stability Assays : Human liver microsomes + NADPH to measure metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- In Vivo :
- Rodent Models : Monitor plasma concentration-time profiles (AUC₀–24) after oral administration .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .
Q. Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and technical troubleshooting.
- Advanced vs. Basic : Clear demarcation via headings and depth of analysis.
Eigenschaften
CAS-Nummer |
190957-78-9 |
---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
furo[2,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-7-5(1-3-10-6)2-4-12-7/h1-4H,(H2,9,11) |
InChI-Schlüssel |
UEBCOQHKPCITLM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)N |
Kanonische SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)N |
Synonyme |
Furo[2,3-c]pyridine-7-carboxamide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.